Diethyl 5-benzamido-3-methylthiophene-2,4-dicarboxylate
CAS No.: 53002-57-6
Cat. No.: VC21413079
Molecular Formula: C18H19NO5S
Molecular Weight: 361.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53002-57-6 |
|---|---|
| Molecular Formula | C18H19NO5S |
| Molecular Weight | 361.4g/mol |
| IUPAC Name | diethyl 5-benzamido-3-methylthiophene-2,4-dicarboxylate |
| Standard InChI | InChI=1S/C18H19NO5S/c1-4-23-17(21)13-11(3)14(18(22)24-5-2)25-16(13)19-15(20)12-9-7-6-8-10-12/h6-10H,4-5H2,1-3H3,(H,19,20) |
| Standard InChI Key | KSMRWTHKPMYMQL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=CC=C2 |
| Canonical SMILES | CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=CC=C2 |
Introduction
Diethyl 5-benzamido-3-methylthiophene-2,4-dicarboxylate is a complex organic compound with the molecular formula C18H19NO5S and the CAS number 53002-57-6 . This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Synthesis and Preparation Methods
While specific synthesis methods for Diethyl 5-benzamido-3-methylthiophene-2,4-dicarboxylate are not detailed in the available literature, thiophene derivatives generally involve multi-step organic reactions. Techniques such as microwave-assisted reactions or solvent-free conditions may be employed to enhance yield and reduce reaction times, as seen in similar compounds.
Safety and Handling
Handling Diethyl 5-benzamido-3-methylthiophene-2,4-dicarboxylate requires caution due to its potential chemical hazards. Safety precautions include wearing protective gear such as gloves, protective clothing, and eye protection. It should be used in well-ventilated areas, and contact with skin and eyes should be avoided .
| Safety Precaution | Description |
|---|---|
| P264 | Wash thoroughly after handling. |
| P270 | Do not eat, drink, or smoke when using this product. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301 + P310 | If swallowed: Immediately call a poison center or doctor. |
Biological Activity and Potential Applications
Although specific biological activities of Diethyl 5-benzamido-3-methylthiophene-2,4-dicarboxylate are not well-documented, thiophene derivatives are known for their diverse biological properties, including antimicrobial and anticancer activities. The presence of an amide group and diethyl esters may influence its interaction with biological targets, potentially affecting signaling pathways similar to other pharmacological agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume